2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide” is a chalcone derivative . Chalcone derivatives have shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,5-dihydro-1H-pyrazoles with substituted phenacyl bromide and a number of α-halo-compounds .Molecular Structure Analysis
The molecular formula of this compound is C20H15NO2S2 . The InChI string is InChI=1S/C20H15NO2S2/c1-2-5-19-14 (4-1)21-15 (18-6-3-9-24-18)11-20 (25-19)13-7-8-16-17 (10-13)23-12-22-16 .Chemical Reactions Analysis
The compound has been evaluated for their cytotoxic potential . These molecules have shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .Physical and Chemical Properties Analysis
The molecular weight of the compound is 365.5 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of novel compounds, such as pyrazole-acetamide derivatives and their coordination complexes, is crucial for expanding the chemical space explored in drug discovery and material science. Compounds with pyrazole and acetamide moieties, similar in structure to the one mentioned, have been synthesized and characterized, showing potential in developing new chemical entities with desired properties. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, hinting at their potential therapeutic applications (Chkirate et al., 2019).
Biological Activities
Compounds bearing structural resemblance to "2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide" have been explored for their biological activities. This includes the investigation of their potential as antimicrobial, antifungal, and anticancer agents. For example, certain N-substituted-2-amino-1,3,4-thiadiazoles exhibited promising antitumor activities, which suggests that structurally related compounds could also possess valuable biological properties (Hamama et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(8-12-1-2-15-16(7-12)24-11-23-15)21-9-14-18(20-5-4-19-14)13-3-6-25-10-13/h1-7,10H,8-9,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZBTCKYZQTPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.